molecular formula C7H6ClN3O B11911608 (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

Katalognummer: B11911608
Molekulargewicht: 183.59 g/mol
InChI-Schlüssel: YFAIPFKYMBBQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a chlorinated pyrazole derivative with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2, thereby affecting cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H6ClN3O

Molekulargewicht

183.59 g/mol

IUPAC-Name

(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-3,12H,4H2

InChI-Schlüssel

YFAIPFKYMBBQBU-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C(C=N2)CO)N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.